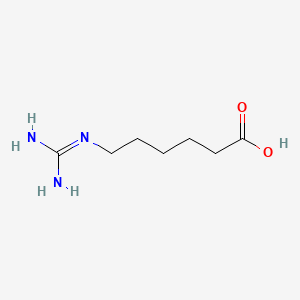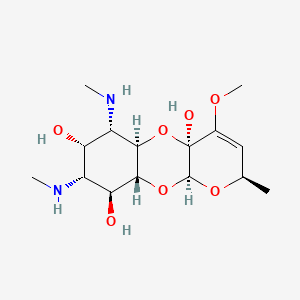
1-Methyl-1,2,3,4-tetrahydroquinolin-4-one
Vue d'ensemble
Description
1-Methyl-1,2,3,4-tetrahydroquinolin-4-one (MTHQ) is a novel synthetic compound with a wide range of potential applications in the medical, industrial, and research fields. MTHQ is a member of the quinolin-4-one family of compounds, and it is a relatively new discovery in the scientific community. It has been studied for its potential uses in biochemistry, pharmacology, and other fields.
Applications De Recherche Scientifique
Medicinal Chemistry
1-Methyl-1,2,3,4-tetrahydroquinolin-4-one has been identified as a compound with high GI absorption and BBB permeability , suggesting its potential as a drug candidate . Its structural similarity to quinolone drugs, which are known for their antibacterial properties, indicates possible applications in developing new antimicrobial agents.
Synthetic Organic Chemistry
This compound serves as a versatile intermediate in organic synthesis. It can undergo various reactions, including alkylation, to yield a wide range of derivatives with potential pharmacological activities .
Neuropharmacology
Derivatives of 1-Methyl-1,2,3,4-tetrahydroquinolin-4-one have shown promise in the treatment of neurological disorders. Studies suggest applications in managing diseases like Parkinson’s and Alzheimer’s due to observed anti-inflammatory and antioxidant properties.
Oncology Research
The compound’s ability to modulate biological pathways has implications in cancer research. Its analogs may be developed as anti-cancer agents, targeting specific pathways involved in tumor growth and metastasis.
Material Science
In material science, this compound could be used in the development of organic semiconductors due to its aromatic structure and electronic properties. It may contribute to the advancement of organic LED (OLED) technology .
Analytical Chemistry
1-Methyl-1,2,3,4-tetrahydroquinolin-4-one can be used as a standard or reference compound in chromatographic analysis and mass spectrometry to identify and quantify similar compounds in complex mixtures .
Chemical Biology
As a scaffold, it can be utilized in chemical biology to explore biological systems. Its incorporation into larger molecules can help in understanding the interaction between small molecules and biological targets .
Environmental Chemistry
This compound’s derivatives could be investigated for their role in environmental chemistry, particularly in the degradation of pollutants or as a part of a synthetic pathway for greener chemical processes .
Propriétés
IUPAC Name |
1-methyl-2,3-dihydroquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-11-7-6-10(12)8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRCTAQFFQYTKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=O)C2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001282592 | |
| Record name | 2,3-Dihydro-1-methyl-4(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001282592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1,2,3,4-tetrahydroquinolin-4-one | |
CAS RN |
1198-15-8 | |
| Record name | 2,3-Dihydro-1-methyl-4(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-1-methyl-4(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001282592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1,2,3,4-tetrahydroquinolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1-Methyl-1,2,3,4-tetrahydroquinolin-4-one in organic synthesis?
A: 1-Methyl-1,2,3,4-tetrahydroquinolin-4-one serves as a valuable starting material for synthesizing complex molecules, particularly naturally occurring alkaloids. Its structure allows for various chemical transformations, making it a versatile building block. The research highlights its utility in a simple and efficient synthesis of cryptosanguinolentines [], demonstrating its potential in natural product synthesis and medicinal chemistry.
Q2: What is the reaction mechanism involved when 1-Methyl-1,2,3,4-tetrahydroquinolin-4-one is used to synthesize cryptosanguinolentines?
A: The synthesis of cryptosanguinolentines using 1-Methyl-1,2,3,4-tetrahydroquinolin-4-one proceeds through a condensation reaction with aryl hydrazines. This reaction likely occurs through a nucleophilic addition-elimination mechanism. The aryl hydrazine acts as a nucleophile, attacking the carbonyl group of 1-Methyl-1,2,3,4-tetrahydroquinolin-4-one. This is followed by dehydration, leading to the formation of the cryptosanguinolentine scaffold [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![16-Chloro-17,19-dihydroxy-4-methyl-3,7-dioxatricyclo[13.4.0.06,8]nonadeca-1(15),9,11,16,18-pentaene-2,13-dione](/img/structure/B1204616.png)
![4-Cyclohexyl-1-[2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B1204618.png)



